2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate
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Overview
Description
2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE is a synthetic organic compound that features a trifluoroethyl group, a pyrimidinyl amino group, and a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinyl Amino Intermediate: This step involves the reaction of 2,6-dimethoxypyrimidine with an appropriate amine under controlled conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Butenoate Moiety: The final step involves the formation of the butenoate group through esterification or related reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or butenoate moieties.
Reduction: Reduction reactions could target the carbonyl group in the butenoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as an agrochemical. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The trifluoroethyl group could enhance its binding affinity to certain targets, while the pyrimidinyl amino group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl (E)-4-[(2,6-Dimethoxyphenyl)amino]-4-oxo-2-butenoate
- 2,2,2-Trifluoroethyl (E)-4-[(2,6-Dimethoxypyridinyl)amino]-4-oxo-2-butenoate
Uniqueness
Compared to similar compounds, 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the trifluoroethyl group can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C12H12F3N3O5 |
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Molecular Weight |
335.24 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl (E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H12F3N3O5/c1-21-9-5-7(17-11(18-9)22-2)16-8(19)3-4-10(20)23-6-12(13,14)15/h3-5H,6H2,1-2H3,(H,16,17,18,19)/b4-3+ |
InChI Key |
UUNAKKSKLFFHSE-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=NC(=NC(=C1)NC(=O)/C=C/C(=O)OCC(F)(F)F)OC |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)C=CC(=O)OCC(F)(F)F)OC |
Origin of Product |
United States |
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